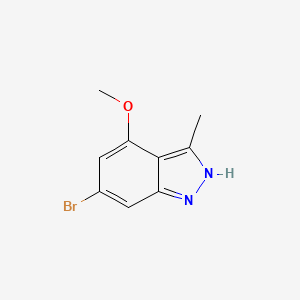

6-Bromo-4-methoxy-3-methyl-1H-indazole

Description

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

6-bromo-4-methoxy-3-methyl-2H-indazole |

InChI |

InChI=1S/C9H9BrN2O/c1-5-9-7(12-11-5)3-6(10)4-8(9)13-2/h3-4H,1-2H3,(H,11,12) |

InChI Key |

MQGLUJCBRTYIBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=CC2=NN1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Bromination of Indazole Core

Selective bromination at the 6-position of indazole is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions. For example, the bromination of 3-methyl-1H-indazole derivatives can be conducted in solvents like dichloromethane or acetonitrile at temperatures ranging from 0°C to room temperature to afford 6-bromo-3-methyl-1H-indazole intermediates with high regioselectivity and yields up to 86%.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS, dichloromethane, 0-25°C, 2-4 h | 80-86 | High regioselectivity at 6-position |

Methoxylation at the 4-Position

The introduction of the methoxy group at the 4-position is typically achieved via nucleophilic aromatic substitution or methylation of a hydroxy precursor. A common approach involves:

- Nitration at the 4-position followed by reduction to the hydroxy derivative.

- Methylation of the hydroxy group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Alternatively, direct methoxylation can be achieved by reacting 6-bromo-3-methyl-1H-indazole derivatives with sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) at room temperature over 16 hours, yielding 6-bromo-4-methoxy-3-methyl-1H-indazole with yields around 80%.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methoxylation | Sodium methoxide, DMF, 20-25°C, 16 h | ~80 | High purity (>99%) after column chromatography |

Methylation at the 3-Position

Methylation at the 3-position can be performed by cyclization of hydrazones derived from 4-bromo-2-fluoroacetophenone derivatives with hydrazine hydrate in ethylene glycol at elevated temperatures (120-200°C). This step yields 6-bromo-3-methyl-1H-indazole intermediates with yields ranging from 72% to 91%, depending on the specific conditions such as reaction time, temperature, and use of microwave irradiation.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, ethylene glycol, 120-200°C, 1.5-12 h | 72-91 | Microwave irradiation shortens reaction time |

Representative Synthetic Route Example

A typical synthetic sequence for this compound is summarized below:

| Step | Reaction Description | Reagents & Solvents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Bromination of 3-methyl-1H-indazole to 6-bromo-3-methyl-1H-indazole | NBS, dichloromethane | 0-25°C, 2-4 h | 80-86 | >98 |

| 2 | Nitration at 4-position followed by reduction to 4-hydroxy-6-bromo-3-methyl-1H-indazole | Nitrate salts, trifluoroacetic anhydride; then reduction | 20-40°C, 1-16 h | 65-75 | >95 |

| 3 | Methoxylation of 4-hydroxy derivative to this compound | Sodium methoxide, DMF | 20-25°C, 16 h | ~80 | 99+ |

This route ensures regioselective substitution and high overall yield with manageable purification steps.

Analytical and Purification Data

Purity Assessment: Purity of intermediates and final products is typically confirmed by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity levels of >98% are routinely achieved after column chromatography.

Yield Optimization: Reaction parameters such as reagent molar ratios, temperature, and reaction time are optimized to maximize yield and minimize by-products. For example, in bromination, the molar ratio of 6-bromoindazole to nitrate salts is maintained around 1:1.1 to balance reactivity and selectivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxy-3-methyl-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the bromine or methoxy groups.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazoles .

Scientific Research Applications

6-Bromo-4-methoxy-3-methyl-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-3-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Halogen Position : Bromine at position 6 (as in 6-bromo-4-fluoro-1H-indazole) enhances electrophilic aromatic substitution reactivity compared to bromine at position 3 or 5 .

- Methoxy vs. Hydroxy : The methoxy group in 6-bromo-4-methoxy-3-methyl-1H-indazole increases lipophilicity (higher XLogP3) compared to hydroxylated analogs like 6-bromo-4-methoxy-3-hydroxy-1H-indazole .

- Methyl Group : The methyl substituent at position 3 likely improves metabolic stability compared to unsubstituted indazoles, as seen in methylated indole derivatives (e.g., Compound 11, m.p. 159–160°C) .

Reactivity Comparison :

- Bromine Reactivity : Bromine at position 6 (as in the target compound) is more reactive in palladium-catalyzed couplings than chlorine or fluorine, enabling diversification into drug candidates .

- Methoxy Group Stability : Methoxy groups are less prone to oxidation than hydroxyl groups, enhancing the compound’s stability under acidic conditions .

Physicochemical and Spectral Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.